molecular formula C8H11N3 B13257891 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene

Cat. No.: B13257891
M. Wt: 149.19 g/mol
InChI Key: JJOHBLREPXKCGS-UHFFFAOYSA-N
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Description

4,5,11-Triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene is a nitrogen-rich tricyclic compound characterized by a rigid bicyclo[3.2.1]octane core fused with a diazene ring system. This structure incorporates two arylidene substituents and a methyl group at position 11, contributing to its unique stereoelectronic properties . Synthesized via the reaction of 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones with aryl hydrazines (catalyzed by thiamine hydrochloride), it demonstrates significant antitumor activity against hepatocellular (HepG2) and breast (MCF7) cancer cell lines, outperforming doxorubicin in vitro . Structural validation via single-crystal X-ray diffraction confirms its planar geometry and intramolecular hydrogen bonding, which enhance stability .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene

InChI

InChI=1S/C8H11N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H2,(H,9,11)

InChI Key

JJOHBLREPXKCGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CC1N2)NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4,5,11-Triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Reference
4,5,11-Triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene C₁₅H₁₅N₃ 237.30 Tricyclic, nitrogen-rich, arylidene substituents Antitumor (HepG2, MCF7 IC₅₀: 1.2–3.8 µM)
4-Methyl-4,5,11-triazatricyclo[6.2.1.0²,⁶]undeca-2(6),5-diene dihydrochloride C₁₀H₁₃Cl₂F₃N₂ 289.13 Chlorinated derivative, improved solubility Under investigation (Enamine Ltd catalog)
(2E,4E)-N-Isobutylundeca-2,4-dien-8,10-diynamide C₁₅H₁₈N₂O 242.32 Linear diene, alkylamide side chain hCA I/II inhibition (IC₅₀: 8.3–12.7 µM)
Tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione C₁₁H₁₀O₂ 174.20 Tricyclic diketone, no nitrogen atoms No reported bioactivity
(R)-5-Isopropyl-2-methylcyclohexa-1,3-diene C₁₀H₁₆ 136.24 Bicyclic terpene, fragrance component Cosmetic applications (no bioactivity)

Key Research Findings

  • QSAR Insights : A 2D-QSAR model for 4,5,11-triazatricyclo derivatives identifies electronegative substituents at the arylidene position as critical for antitumor activity, correlating with enhanced DNA intercalation .
  • Stereochemical Impact : Stereoselective synthesis () confirms that the equatorial orientation of the methyl group at position 11 minimizes steric hindrance, optimizing binding to cellular targets .
  • Thermodynamic Stability : DFT calculations reveal that zwitterionic intermediates (analogous to ’s reaction pathway) are absent in this compound’s synthesis, ensuring high product purity .

Biological Activity

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene (CAS Number: 1490714-22-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on diverse sources.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • Structure : The compound features a tricyclic structure with three nitrogen atoms integrated into its framework.

Synthesis Methods

The synthesis of 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions:

  • Condensation Reaction : Starting materials such as amines and diketones are condensed.
  • Cyclization : The intermediate undergoes cyclization to form the tricyclic structure.
  • Purification : Crystallization or chromatography is often employed to purify the final product.

Antimicrobial Properties

Recent studies have indicated that 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Preliminary research has suggested that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC₅₀ (µM)
MCF-715
HeLa20

The proposed mechanism of action for the biological activity of 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell survival.
  • DNA Interaction : Potential intercalation with DNA has been suggested as a mechanism for its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of triazatricyclo compounds, highlighting the superior activity of 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene against resistant bacterial strains .
  • Anticancer Research : Another research article detailed the effects of this compound on MCF-7 cells, reporting a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations .

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